molecular formula C22H16N4O5S B6137726 N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide

N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No. B6137726
M. Wt: 448.5 g/mol
InChI Key: LXNPOAMAGZKKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide, also known as QNZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. QNZ is a small molecule inhibitor of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.

Scientific Research Applications

N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of NF-κB, which is known to play a role in the pathogenesis of several diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to induce apoptosis and inhibit proliferation of cancer cells in vitro and in vivo. It has also been shown to inhibit the production of pro-inflammatory cytokines in animal models of inflammatory diseases.

Mechanism of Action

N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide inhibits the activity of NF-κB by binding to the sulfhydryl groups of the p65 subunit of NF-κB and preventing its translocation to the nucleus. This leads to the inhibition of the transcription of NF-κB target genes, which are involved in cell survival, inflammation, and immune responses.
Biochemical and Physiological Effects:
N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis and inhibit proliferation of cancer cells by activating the intrinsic apoptotic pathway and inhibiting the Akt/mTOR signaling pathway. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, by inhibiting the activity of NF-κB. In animal models of inflammatory diseases, N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to reduce inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide in lab experiments is its specificity for NF-κB inhibition. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to selectively inhibit the activity of NF-κB without affecting other transcription factors. This makes it a valuable tool for studying the role of NF-κB in various biological processes. However, one of the limitations of using N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide is its potential toxicity. N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide has been shown to induce apoptosis in normal cells at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research on N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide. One of the areas of interest is the development of N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide analogs with improved potency and selectivity for NF-κB inhibition. Another area of interest is the investigation of the potential therapeutic applications of N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. Further studies are needed to determine the optimal dose and administration route of N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide for different diseases. Additionally, the potential toxicity of N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide needs to be further evaluated in preclinical and clinical studies.

Synthesis Methods

N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-nitrophenylsulfonamide with a quinoxaline derivative, followed by reduction of the nitro group to an amino group. The resulting intermediate is then coupled with 1,3-benzodioxole-5-carboxylic acid to form N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide. The final product is obtained after purification by column chromatography.

properties

IUPAC Name

N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O5S/c27-22(14-5-10-19-20(11-14)31-13-30-19)24-15-6-8-16(9-7-15)32(28,29)26-21-12-23-17-3-1-2-4-18(17)25-21/h1-12H,13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNPOAMAGZKKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide

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